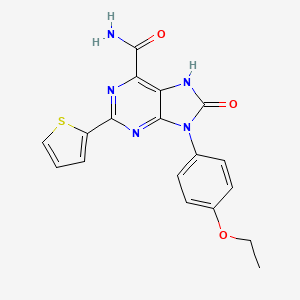

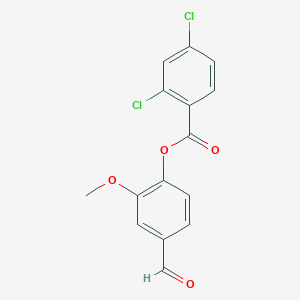

4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic molecule that includes functional groups such as formyl, methoxy, and dichlorobenzoate moieties. These functional groups suggest that the compound could be involved in various chemical reactions and have specific physical and chemical properties influenced by these substituents.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where formyl and methoxy groups play crucial roles. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a compound with a similar structure, was achieved from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction, utilizing cupric oxide and a mixture of calcium carbonate and potassium carbonate as catalysts (Lou Hong-xiang, 2012).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as (4-Methoxyphenyl)amine derivatives, revealed the importance of X-ray diffraction (XRD) for determining the structure. XRD analysis of (4-methoxyphenyl)formamide, a structurally related compound, helped in understanding the arrangement of molecules and the influence of methoxy and formyl groups on molecular geometry (L. O. Belova et al., 2017).

Chemical Reactions and Properties

The presence of formyl and methoxy groups in molecules similar to this compound facilitates a variety of chemical reactions, such as the formation of hydrogen-bonded sheets in compounds like 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine (Jorge Trilleras et al., 2009).

Aplicaciones Científicas De Investigación

Decomposition in Silicone Production Bis(2,4-dichlorobenzoyl)peroxide, a compound structurally related to 4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate, is used as an initiator in silicone rubber production. During the curing process, it decomposes into several products including 2,4-dichlorobenzoic acid and 1,3-dichlorobenzene. The occupational exposure of workers to these decomposition products was studied, revealing a considerable uptake affecting employees across all work areas. The study highlights the need for monitoring the internal exposure of these workers due to the potential carcinogenic properties of the decomposition products, particularly polychlorinated biphenyl (PCB) congeners like PCB-47 and PCB-68 found in the employees' plasma and urine (Schettgen et al., 2022).

Propiedades

IUPAC Name |

(4-formyl-2-methoxyphenyl) 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-20-14-6-9(8-18)2-5-13(14)21-15(19)11-4-3-10(16)7-12(11)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMHFLRWGHDADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)

![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)

![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)